Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1208087-37-9
VCID: VC2979087
InChI: InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C=C(N=CC2=N1)Cl
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

CAS No.: 1208087-37-9

Cat. No.: VC2979087

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate - 1208087-37-9

Specification

CAS No. 1208087-37-9
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
Standard InChI Key ZKKKYZNXSWBYQK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=C(N=CC2=N1)Cl
Canonical SMILES CCOC(=O)C1=CN2C=C(N=CC2=N1)Cl

Introduction

Chemical Structure and Properties

Basic Identification and Characteristics

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is characterized by its heterocyclic structure containing fused imidazole and pyrazine rings. The compound's fundamental properties are summarized in the following table:

PropertyValue
CAS Number1208087-37-9
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
AppearanceCrystalline solid
Purity (Commercial)≥97%

The compound features a chlorine substituent at the 6-position of the pyrazine ring and an ethyl ester group at the 2-position of the imidazole ring, creating a unique chemical signature that influences its reactivity profile and biological interactions.

Structural Features and Molecular Architecture

The fused bicyclic structure of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate provides a rigid scaffold that serves as an excellent platform for molecular recognition in biological systems. The imidazo[1,2-a]pyrazine core creates a planar arrangement that facilitates interactions with various biological targets, particularly proteins involved in cellular signaling pathways.

The chlorine substituent at the 6-position contributes significantly to the compound's binding properties through potential halogen bonding interactions with target proteins. This electronegativity difference creates a region of positive electrostatic potential known as a σ-hole, which can interact with electron-rich regions of biological macromolecules. Additionally, the ethyl ester functionality at the 2-position serves as both a hydrogen bond acceptor and a site for potential metabolic transformation or synthetic modification.

Synthesis and Purification

Synthetic Methodologies

The synthesis of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate typically involves carefully orchestrated cyclization reactions using specific precursors. A common synthetic route includes nucleophilic substitution followed by cyclization, which yields the desired product with significant efficiency. The synthesis generally proceeds through the following key steps:

  • Preparation of appropriately substituted 2-aminopyrazine derivatives

  • Reaction with α-halogenated carbonyl compounds to form the key intermediate

  • Cyclization to establish the imidazo[1,2-a]pyrazine core structure

  • Introduction of the chloro substituent and ethyl ester functionalities

In industrial settings, continuous flow reactors may be employed to enhance yield and purity, with carefully controlled reaction parameters to ensure consistency and quality of the final product.

Purification Techniques

The purification of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate after synthesis typically employs several sophisticated techniques to achieve the high purity required for pharmaceutical applications. Advanced purification methods include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for removing structurally similar impurities

  • Preparative HPLC for achieving high purity levels

  • Quality control testing using analytical methods such as NMR spectroscopy, HPLC, and mass spectrometry

These purification processes are critical for ensuring that the compound meets stringent quality specifications required for research applications and pharmaceutical development.

Biological Activities and Applications

Applications in Drug Discovery

As a versatile heterocyclic scaffold, ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate serves multiple functions in drug discovery and development:

  • It acts as a building block for medicinal chemistry efforts, particularly in the development of kinase inhibitors

  • It serves as an intermediate in pharmaceutical synthesis pathways leading to more complex drug candidates

  • It provides a platform for structure-activity relationship studies to optimize drug-like properties

  • It functions as a model compound for understanding the pharmacological properties of imidazo-fused heterocycles

Research laboratories and pharmaceutical companies utilize this compound as a starting point for developing novel therapeutic agents targeting various diseases, particularly those involving dysregulated cellular signaling pathways .

Comparative Analysis with Related Compounds

Halogen Substitution Effects

The properties of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate can be better understood through comparison with structurally similar compounds featuring different halogen substituents. The table below compares the chloro-substituted compound with its bromo analog:

CompoundCAS NumberMolecular Weight (g/mol)Key DifferencePotential Impact
Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate1208087-37-9225.63Reference compoundBaseline activity
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate1208085-94-2270.08Bromine substitutionDifferent bond strength, size, and lipophilicity

The substitution of chlorine with bromine affects several physicochemical properties that may influence biological activity, including:

  • Bond strength (C-Br bonds are weaker than C-Cl bonds)

  • Atomic size (bromine is larger than chlorine)

  • Lipophilicity (bromo compounds are generally more lipophilic than their chloro counterparts)

  • Halogen bonding potential (bromine typically forms stronger halogen bonds than chlorine)

These differences can significantly affect a compound's binding affinity, metabolic stability, and distribution in biological systems.

Ring System Variations

Comparison with compounds containing different heterocyclic systems provides insights into the importance of the pyrazine ring in ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate:

CompoundCAS NumberMolecular FormulaKey Structural Difference
Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate1208087-37-9C9H8ClN3O2Reference compound
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate67625-38-1C10H9ClN2O2Pyridine instead of pyrazine ring
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate64067-99-8C9H8ClN3O2Different ring fusion pattern

These structural variations can significantly impact:

  • Electronic distribution and resonance effects

  • Hydrogen bonding capabilities

  • Three-dimensional conformation

  • Target selectivity and binding orientation within protein active sites

Position Isomers

The position of functional groups on the heterocyclic scaffold can dramatically alter biological activity, as illustrated by comparison with the 3-carboxylate isomer:

CompoundCAS NumberMolecular FormulaKey Structural Difference
Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate1208087-37-9C9H8ClN3O2Reference compound
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate1250996-97-4C9H8ClN3O2Carboxylate at 3-position

The difference in position of the ethyl ester group (2-position versus 3-position) can significantly influence:

Research Findings and Applications

Current Research Developments

Current research on ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate focuses on exploring its full range of biological activities and potential therapeutic applications. Investigations have revealed several promising research directions:

  • The compound and its derivatives have shown potential as inhibitors of specific kinases involved in cell signaling pathways relevant to cancer and inflammatory diseases

  • Structure-activity relationship studies have identified key molecular features that contribute to binding affinity and selectivity

  • Crystallographic studies have provided insights into binding modes and molecular interactions with target proteins

  • Development of more efficient synthetic routes has enhanced accessibility for research applications

Future Directions and Challenges

Emerging Research Opportunities

The future research landscape for ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate presents several promising directions:

  • Exploration of novel biological targets beyond currently identified kinases and enzymes

  • Development of derivative compounds with enhanced pharmacokinetic properties

  • Investigation of combination approaches utilizing this scaffold with other bioactive molecules

  • Computational studies to predict new applications and optimize molecular interactions

These research avenues could potentially expand the utility of this compound class in addressing unmet medical needs.

Synthetic and Manufacturing Challenges

Despite its potential, several challenges remain in the efficient production and utilization of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate:

  • Optimization of synthetic routes to improve yield and reduce waste

  • Development of greener chemistry approaches to minimize environmental impact

  • Scaling up production while maintaining high purity standards

  • Addressing potential stability issues during long-term storage

Overcoming these challenges will be crucial for maximizing the compound's value in pharmaceutical research and development.

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